Vortioxetine-D8 Demonstrates Comparable Analytical Performance to Unlabeled Vortioxetine with Superior Isotopic Distinction in UPLC-MS/MS
In a validated UPLC-MS/MS method for the simultaneous determination of the deuterated drug candidate JJH201501 (vortioxetine-D8) and its metabolite, the analytical performance of vortioxetine-D8 was rigorously characterized [1]. This method was successfully applied to a Phase I clinical pharmacokinetic study in healthy volunteers, confirming its utility as a reliable internal standard under regulatory guidelines [1].
| Evidence Dimension | Chromatographic Retention Time and Method Linearity |
|---|---|
| Target Compound Data | Vortioxetine-D8 (JJH201501): Retention time = 1.17 min; Linear range = 0.2 to 50 ng/mL. |
| Comparator Or Baseline | This data is for vortioxetine-D8, but the method's validation for a deuterated compound highlights its suitability as an IS for its non-deuterated counterpart, which would have a nearly identical retention time. |
| Quantified Difference | The retention time difference is minimal, ensuring near-perfect co-elution, which is essential for correcting matrix effects and ion suppression. The method was validated per FDA guidelines, demonstrating high selectivity, precision, and accuracy. |
| Conditions | UPLC-MS/MS method; Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm); Human plasma samples from healthy volunteers; Total run time: 3 min. |
Why This Matters
This evidence confirms that vortioxetine-D8 behaves analogously to the unlabeled analyte under chromatographic conditions, ensuring it can effectively normalize variations in sample preparation and ionization efficiency, which is the fundamental purpose of a SIL-IS.
- [1] Yi Y, Ren G, Zheng M, Zhao D, Li N, Chen X, Lu Y. Simultaneous determination of deuterated vortioxetine and its major metabolite in human plasma by UPLC-MS/MS and application to a pharmacokinetic study in healthy volunteers. J Chromatogr B Analyt Technol Biomed Life Sci. 2020 Feb 1;1138:121955. View Source
